Leucine Enkephalin is a naturally occurring pentapeptide, classified as an opioid peptide due to its ability to bind to opioid receptors. It is found in various mammalian tissues, including the brain, spinal cord, and adrenal glands []. It plays a crucial role in pain perception, stress response, and other physiological processes []. In scientific research, Leucine Enkephalin serves as a model peptide for studying opioid receptor pharmacology, peptide transport, and metabolism, and exploring potential therapeutic applications for pain management and other conditions [, ].
Synthesis Analysis
Leucine Enkephalin can be synthesized using various methods, primarily solid-phase peptide synthesis and solution-phase peptide synthesis [].
The choice of method depends on the desired scale and purity of the final product. Stable isotope-incorporated Leucine Enkephalin can also be synthesized for use as internal standards in mass spectrometry []. This involves incorporating stable isotopes, such as Oxygen-18, into the peptide using chemical and enzymatic reactions.
Molecular Structure Analysis
Leucine Enkephalin is susceptible to enzymatic degradation, primarily by aminopeptidases that cleave the N-terminal tyrosine residue [, ]. This degradation is a major obstacle to its therapeutic application. Researchers have investigated methods to inhibit this degradation, including using aminopeptidase inhibitors like Boroleucine, Puromycin, and Bestatin [, ]. Studies have also explored introducing thioamide bonds into the peptide backbone to create protease-resistant analogues []. In addition, researchers have investigated the interaction of Leucine Enkephalin with sodium dodecyl sulfate (SDS) micelles using pulsed-field gradient NMR spectroscopy []. These studies have shown that the Phe-Leu dipeptide within Leucine Enkephalin exhibits strong association with SDS micelles, suggesting the importance of hydrophobicity in peptide-micelle interactions [].
Mechanism of Action
Leucine Enkephalin exerts its effects by binding to opioid receptors, primarily the delta opioid receptor, although it can interact with mu and kappa receptors as well [, ]. Binding to these receptors triggers a cascade of intracellular signaling events that modulate neuronal activity and ultimately lead to various physiological effects, including analgesia, sedation, and respiratory depression [, ]. Research suggests that Leucine Enkephalin's interaction with delta opioid receptors can modulate cholinergic neurotransmission in the airways, inhibiting acetylcholine release from postganglionic parasympathetic neurons []. Additionally, studies have indicated that Leucine Enkephalin, along with Methionine Enkephalin, may contribute to hypoxia-induced pial artery vasodilation in newborn piglets by activating ATP-sensitive K+ channels [].
Physical and Chemical Properties Analysis
Leucine Enkephalin is a small, hydrophobic peptide with a molecular weight of 555.64 g/mol. It has a net charge of zero at physiological pH due to its zwitterionic nature []. Its hydrophobicity plays a crucial role in its interaction with cell membranes and its ability to permeate through the blood-brain barrier []. The presence of the tyrosine residue with its aromatic ring contributes to its UV absorbance properties [].
Applications
Model peptide for studying opioid receptor pharmacology: Due to its high affinity for delta opioid receptors, it is widely used in research to investigate the structure, function, and signaling mechanisms of these receptors [, ].
Investigating peptide transport and metabolism: The rapid degradation of Leucine Enkephalin by peptidases makes it a valuable tool for studying peptide transport and metabolism in various biological systems, including the brain, intestine, and nasal cavity [, , , ].
Understanding the role of enkephalins in physiological processes: Studies have used Leucine Enkephalin to investigate the role of enkephalins in various physiological processes, including pain perception, stress response, immune function, and cardiovascular regulation [, , ].
Future Directions
Developing protease-resistant analogues: Continued efforts to synthesize stable and protease-resistant Leucine Enkephalin analogues are crucial for its potential therapeutic application. This could involve incorporating D-amino acids, introducing thioamide bonds, or utilizing other chemical modifications [, ].
Investigating novel drug delivery systems: To overcome the limitations of enzymatic degradation, research should focus on developing novel drug delivery systems that can protect Leucine Enkephalin from degradation and facilitate its delivery to target tissues. This could involve utilizing liposomes, nanoparticles, or other advanced drug delivery technologies [].
Exploring the potential of Leucine Enkephalin for modulating immune responses: Recent findings suggest that Leucine Enkephalin can modulate immune responses through its interaction with immune cells []. Future research could explore its potential as a therapeutic agent for inflammatory and autoimmune diseases.
Related Compounds
Methionine Enkephalin
Compound Description: Methionine enkephalin (Tyr-Gly-Gly-Phe-Met) is an endogenous opioid peptide that acts as an agonist at opioid receptors, primarily the δ-opioid receptor. It plays a role in pain perception, reward, and stress response. []
Relevance: Methionine enkephalin is structurally very similar to Leucine enkephalin, differing only in the terminal amino acid residue (methionine vs. leucine). [] This structural similarity results in similar binding affinities for opioid receptors, although their pharmacological profiles differ. For instance, methionine enkephalin displays analgesic activity in the abdominal constriction assay, while Leucine enkephalin does not. [] Both peptides are studied for their potential therapeutic applications in pain management and other neurological disorders.
[D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin
Compound Description: [D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin is a synthetic opioid peptide that acts as a selective agonist at the μ-opioid receptor. [, ] It is a potent analgesic with a longer duration of action compared to endogenous opioids like Leucine enkephalin. [, ]
Compound Description: (trans-(dl)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclo-hexyl]-benzeneacetamide)methanesulfonate hydrate, also known as U-50,488H, is a selective agonist for the κ-opioid receptor. [, ] It has been investigated for its potential analgesic and neuroprotective effects.
Relevance: Unlike Leucine enkephalin, which primarily targets the δ-opioid receptor, U-50,488H selectively activates the κ-opioid receptor. [, ] Despite targeting different receptors, both compounds can influence cardiac myocyte function, causing a negative inotropic effect and influencing intracellular calcium release. [, ]
Des-tyrosyl-leucine enkephalin
Compound Description: Des-tyrosyl-leucine enkephalin (Gly-Gly-Phe-Leu) is a metabolite of Leucine enkephalin formed by the enzymatic cleavage of the N-terminal tyrosine residue by aminopeptidases. [, , ]
Relevance: As a metabolite of Leucine enkephalin, des-tyrosyl-leucine enkephalin provides insights into the peptide's metabolic pathways and degradation kinetics. [, , ] While it lacks the N-terminal tyrosine crucial for binding to opioid receptors, it still shows neuroprotective activity against lipopolysaccharide-induced neurotoxicity, suggesting a mechanism independent of opioid receptor activation. []
N,N-dibenzylleucine enkephalin
Compound Description: N,N-dibenzylleucine enkephalin is a synthetic analogue of Leucine enkephalin with benzyl groups attached to the nitrogen atoms of the tyrosine and glycine residues. []
Relevance: This compound served as a starting point for developing affinity labels for δ-opioid receptors. [] Researchers synthesized several N,N-dibenzylleucine enkephalin analogues, modifying the phenylalanine residue at position 4 to understand structure-activity relationships and identify potential affinity probes. [] Compared to Leucine enkephalin, N,N-dibenzylleucine enkephalin exhibits higher affinity for δ-opioid receptors. []
N,N-dibenzyl[Phe(p-NCS)(4)]leucine enkephalin
Compound Description: N,N-dibenzyl[Phe(p-NCS)(4)]leucine enkephalin is an analogue of N,N-dibenzylleucine enkephalin with a para-isothiocyanate group on the phenylalanine residue at position 4. [] This modification aims to introduce reactivity towards nucleophilic amino acids in the binding site of the δ-opioid receptor.
Relevance: This compound is significant because it represents the first peptide-based affinity label utilizing an isothiocyanate group for studying δ-opioid receptors. [] It exhibits wash-resistant inhibition of radioligand binding to δ-opioid receptors, demonstrating its potential as an affinity probe. []
Compound Description: N,N-diallyl[Aib(2),Aib(3)]leucine enkephalin, also known as ICI-174,864, is a synthetic peptide antagonist selective for the δ-opioid receptor. [] It has been used in research to investigate the role of the δ-opioid receptor in various physiological processes.
Relevance: Similar to N,N-dibenzylleucine enkephalin, ICI-174,864 served as a template for developing affinity labels for the δ-opioid receptor. [] Researchers synthesized several analogues of this compound, modifying the phenylalanine residue at position 4, aiming to create potential affinity probes. []
Compound Description: CcpLEamide is a synthetic derivative of Leucine enkephalinamide conjugated to cellobiose, a disaccharide sugar, to improve its stability and intestinal absorption. []
Relevance: CcpLEamide was designed to overcome the limitations of Leucine enkephalin, specifically its susceptibility to enzymatic degradation and poor membrane permeability. [] This compound exhibits enhanced stability in the presence of intestinal enzymes, increased absorption from the rat small intestine, and analgesic activity in mice, making it a promising candidate for oral drug delivery. []
Cellobiose-coupled leucine enkephalin (CcpLE)
Compound Description: CcpLE is a synthetic derivative of Leucine enkephalin conjugated to cellobiose to improve its stability and absorption properties. []
Relevance: Similar to CcpLEamide, CcpLE was designed to enhance the bioavailability of Leucine enkephalin. [] This compound served as a reference for comparing the absorption and stability characteristics of CcpLEamide. []
[D-Ala2]-leucine enkephalin
Compound Description: [D-Ala2]-leucine enkephalin is a synthetic analog of Leucine enkephalin with a D-alanine replacing the glycine at position 2. This modification is known to increase resistance to enzymatic degradation. [, ]
Relevance: This analog was used to study the conformational preferences of Leucine enkephalin in solution and in the presence of lipid mimics. [, ] The D-alanine substitution was introduced to improve the stability of the peptide during NMR experiments. [, ]
Leucine enkephalin-P(V) porphyrin conjugate
Compound Description: Leucine enkephalin-P(V) porphyrin conjugate is a synthetic compound where Leucine enkephalin is covalently linked to a phosphorus (V) porphyrin molecule. []
Relevance: This conjugate represents a novel class of compounds combining the biological activity of Leucine enkephalin with the photophysical properties of porphyrins. [] It was synthesized to explore potential applications in photodynamic therapy, taking advantage of the targeting properties of the peptide and the photosensitizing abilities of the porphyrin. []
Stable isotope-incorporated Leucine enkephalin
Compound Description: This refers to Leucine enkephalin molecules where specific atoms (e.g., oxygen) are replaced with their stable isotopes (e.g., 18O). These labeled peptides are used as internal standards in mass spectrometry for accurate quantification of endogenous Leucine enkephalin in biological samples. []
Relevance: Stable isotope-labeled Leucine enkephalin facilitates precise measurement of the peptide in complex matrices like biological tissues. [] This approach improves the accuracy and reliability of quantifying endogenous Leucine enkephalin levels, contributing to a better understanding of its physiological roles and involvement in various disease states. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
l-Ergothionine hydrochloride is a sulfur-containing amino acid, which is only produced by Actinomycetales bacteria and non-yeast like fungi belonging to the division Basidiomycota and Ascomycota. It was originally isolated from Claviceps purpurea or rye ergot. It is obtained from L-histidine, which is converted into betaine form called hercynine. It is found in both animals and plants, and mammals usually obtain it from their diet, e.g. through mushrooms or oats. It is tautomeric in nature, and in neutral aqueous solution exists in thione form.
Hydroxypioglitazone is a member of the class of thiazolidenediones that is the hydroxy derivative of pioglitazone. It has a role as a human xenobiotic metabolite. It is a member of thiazolidinediones, a member of pyridines and an aromatic ether. It is functionally related to a pioglitazone. Leriglitazone is under investigation in clinical trial NCT03917225 (A Clinical Study to Evaluate the Effect of MIN-102 on the Progression of Friedreich's Ataxia in Male and Female Patients). Leriglitazone is an orally bioavailable, blood-brain-barrier (BBB) penetrable, selective peroxisome proliferator-activated receptor (PPAR) subtype gamma agonist, with potential neuroprotective activity that could be used for certain central nervous system (CNS) diseases, such as adrenomyeloneuropathy, cerebral adrenoleukodystrophy (cALD), Friedreich's ataxia, and certain other CNS diseases. Upon oral administration, leriglitazone selectively targets, binds to and activates PPARgamma, thereby regulating the expression of genes involved in mitochondrial biogenesis. This modulates pathways leading to the restoration of mitochondrial function in which dysfunction is caused by the accumulation of very long-chain fatty acids (VLCFAs), and increases energy production, decreases oxidative stress, decreases nuclear factor kappa B (NF-kB) levels, inhibits neuroinflammation, protects the BBB integrity, prevents demyelination and axonal degeneration, increases neuronal survival, increases myelination and oligodendrocyte survival and improves motor function. Mutations in the ABCD1 gene, which encodes the peroxisomal membrane adrenoleukodystrophy protein, cause a defective function of the ABCD1 transporter leading to an accumulation of VLCFA. VLCFA accumulation contributes to membrane destabilization of the myelin sheath, mitochondrial dysfunction, oxidative stress, neuroinflammation and compromised BBB integrity.
Lerisetron has been used in trials studying the supportive care of Nausea and Vomiting and Testicular Germ Cell Tumor. Lerisetron is the hydrochloride salt of a 2-piperazinylbenzimidazole-derivative serotonin type 3 (5-HT3) receptor antagonist with antiemetic activity. Lerisetron specifically binds to 5-HT3 receptors, located peripherally on vagus nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema, which may result in suppression of chemotherapy-induced nausea and vomiting.
Lerimazoline, also known as Trimazoline, Trimizoline and ST-71, is a chemical that is used in the form of tramazoline hydrochloride in nasal decongestant preparations. It is an α-adrenergic receptor agonist that inhibits secretion of nasal mucus. It causes hypertension.
L-erythro-Chloramphenicol functions as a potent inhibitor of electron transport in the mitochondria in biological studies. The L-isomer can be identified from the other CAP-isomers through reversed phase and chiral liquid chromatography in combination with tandem mass spectrometric detection.